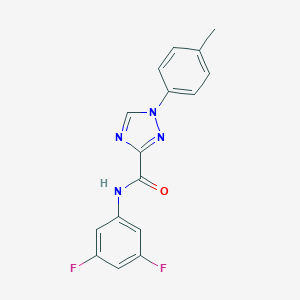![molecular formula C23H19NO3 B278971 2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, commonly known as MPAH, is a small molecule that has been extensively studied for its potential applications in scientific research. MPAH belongs to the family of cycloheptatrienones and has a unique structure that makes it a promising candidate for a variety of applications.
作用機序
The mechanism of action of MPAH involves the inhibition of a key enzyme, which is involved in the growth and proliferation of cancer cells. This enzyme is essential for the synthesis of DNA, which is necessary for cell division and growth. By inhibiting this enzyme, MPAH prevents the growth and proliferation of cancer cells, leading to their death. In addition to its anti-cancer activity, MPAH also has anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects in other diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of MPAH have been extensively studied in vitro and in vivo. In vitro studies have shown that MPAH inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the activity of key enzymes involved in cancer development. In vivo studies have shown that MPAH has potent anti-tumor activity in animal models of cancer, without causing significant toxicity or side effects.
実験室実験の利点と制限
One of the main advantages of MPAH for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer development and testing potential anti-cancer drugs. However, there are also some limitations to using MPAH in lab experiments. For example, MPAH is a small molecule that may not accurately reflect the complexity of cancer cells in vivo. Additionally, MPAH has not been extensively tested in humans, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the study of MPAH. One potential direction is to further investigate the mechanism of action of MPAH and its effects on cancer cells. Another direction is to test the safety and efficacy of MPAH in human clinical trials. Additionally, MPAH could be further modified to improve its potency and selectivity for cancer cells. Overall, MPAH has the potential to be a valuable tool for scientific research and a promising candidate for the development of new anti-cancer drugs.
合成法
The synthesis of MPAH involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of 3-phenoxybenzaldehyde, which is then reacted with malonic acid in the presence of piperidine to form a diester. The diester is then converted to the corresponding acid through hydrolysis, followed by a decarboxylation reaction to form 3-(3-phenoxyphenyl)acrylic acid. The final step involves the reaction of 3-(3-phenoxyphenyl)acrylic acid with methylamine and acetic anhydride to form MPAH.
科学的研究の応用
MPAH has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPAH is in the field of cancer research. MPAH has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. MPAH works by inhibiting the activity of a key enzyme, which is involved in the growth and proliferation of cancer cells. In addition to its anti-cancer activity, MPAH has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and Alzheimer's disease.
特性
製品名 |
2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
分子式 |
C23H19NO3 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-(methylamino)-7-[(E)-3-(3-phenoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C23H19NO3/c1-24-21-13-6-5-12-20(23(21)26)22(25)15-14-17-8-7-11-19(16-17)27-18-9-3-2-4-10-18/h2-16H,1H3,(H,24,26)/b15-14+ |
InChIキー |
ILGXCSDPVWNLLW-CCEZHUSRSA-N |
異性体SMILES |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
正規SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















